molecular formula C9H12BrNO2 B1331503 5-bromo-N-tert-butylfuran-2-carboxamide CAS No. 356562-19-1

5-bromo-N-tert-butylfuran-2-carboxamide

Cat. No. B1331503
M. Wt: 246.1 g/mol
InChI Key: WXIZGHGFAMCKTD-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-tert-butylfuran-2-carboxamide is a derivative of furan, which is a heterocyclic organic compound. The tert-butyl group is a common bulky substituent that can influence the chemical and physical properties of the molecule. While the provided papers do not directly discuss 5-bromo-N-tert-butylfuran-2-carboxamide, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related furan derivatives often involves selective bromination and subsequent reactions with nucleophilic agents. For instance, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates are selectively brominated at the methyl group, which then react with secondary amines to form tertiary amines . This suggests that the bromo group in 5-bromo-N-tert-butylfuran-2-carboxamide could similarly undergo nucleophilic substitution reactions. Additionally, the synthesis of N-(4-bromophenyl)furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with an amine, which could be a comparable method for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods and computational chemistry. For example, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, revealing insights into the stability and electron delocalization within the molecule . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been studied using DFT to optimize the structure and understand its physicochemical properties . These studies indicate that computational methods could be employed to analyze the molecular structure of 5-bromo-N-tert-butylfuran-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be diverse. The bromomethyl derivatives of furan compounds have been shown to react with various nucleophiles, including secondary amines and sodium butylthiolate, to form different products . Additionally, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues have been investigated, demonstrating the potential biological reactivity of such compounds . These findings suggest that 5-bromo-N-tert-butylfuran-2-carboxamide could also participate in a range of chemical reactions, potentially leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the molecule's polarity, solubility, and reactivity. The first hyperpolarizability and NBO analysis of related compounds provide information on charge transfer and electron delocalization, which are important for understanding the non-linear optical properties and stability of the molecule . The molecular electrostatic potential and frontier molecular orbitals studied in similar compounds can also shed light on the reactivity and interaction of 5-bromo-N-tert-butylfuran-2-carboxamide with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-N-tert-butylfuran-2-carboxamide is involved in various chemical synthesis processes and studies of chemical properties:

  • Preparation of Dialkoxyphosphorylmethyl Derivatives : A procedure for preparing halomethyl derivatives of 5-tert-butylfuran with electron-withdrawing substituents in position 2 was developed. This includes studying the phosphorylation of the resulting products under specific reactions conditions, demonstrating the chemical versatility and reactivity of similar compounds (Pevzner, 2003).

  • Novel Synthesis Routes : Novel and efficient routes have been devised for the synthesis of related compounds like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the chemical adaptability and utility in synthesizing complex molecules (Bobko et al., 2012).

  • Nucleophilic Reactions with Esters : Studies on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate revealed its bromination and phosphorylation properties, indicating the compound's potential in forming diverse chemical structures and derivatives (Pevzner, 2003).

  • Synthesis of Alkyl Derivatives : Research on alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates highlights selective bromination and reaction with secondary amines, showing the compound's role in synthesizing pharmacologically relevant structures (Pevzner, 2003).

Biochemical and Medicinal Applications

The derivative compounds of 5-bromo-N-tert-butylfuran-2-carboxamide are also notable in biochemical and medicinal research:

  • Cardioprotective Agents : Derivatives like 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides have been discovered as new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors, indicating their potential in treating ischemic heart diseases (Cheng et al., 2006).

  • Aminocarbonylation Reactions : The compound's derivatives show varying reactivity in aminocarbonylation reactions based on different substituents, demonstrating their utility in synthesizing complex organic compounds (Marosvölgyi-Haskó et al., 2016).

Synthesis of Functionalized Compounds

Functionalized derivatives of 5-bromo-N-tert-butylfuran-2-carboxamide serve as key intermediates in the synthesis of various pharmacologically active compounds:

  • Synthesis of Functionalized Amino Acid Derivatives : Research on functionalized amino acid derivatives showcases the compound's role in designing new anticancer agents, reflecting its importance in pharmaceutical development (Kumar et al., 2009).

  • Preparation of HIV Protease Inhibitors : Derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a key fragment in HIV protease inhibitors, have been prepared using related compounds, highlighting the significant role in antiviral drug synthesis (Casper & Hitchcock, 2007).

Safety And Hazards

The safety data sheet for 5-bromo-N-tert-butylfuran-2-carboxamide can be found online , which should provide detailed information on its safety and potential hazards.

properties

IUPAC Name

5-bromo-N-tert-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZGHGFAMCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356735
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-tert-butylfuran-2-carboxamide

CAS RN

356562-19-1
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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